molecular formula C26H23N3O2 B3513706 N-[2-(4-methoxyphenyl)-4-quinolyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide

N-[2-(4-methoxyphenyl)-4-quinolyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide

Cat. No.: B3513706
M. Wt: 409.5 g/mol
InChI Key: FAOITCIAVWQSHQ-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-4-quinolyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both quinoline and isoquinoline moieties in its structure suggests that it may exhibit unique biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-4-quinolyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxyaniline with quinoline-2-carboxylic acid under acidic conditions to form an intermediate. This intermediate is then subjected to cyclization reactions to form the final isoquinolinecarboxamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-4-quinolyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-4-quinolyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-4-quinolyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methoxyphenyl)-1H-indoles
  • 5-(4-methoxyphenyl)-1H-imidazoles
  • N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl] phenyl} acetamide

Uniqueness

N-[2-(4-methoxyphenyl)-4-quinolyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide is unique due to its dual quinoline and isoquinoline structure, which may confer distinct biological activities not observed in other similar compounds

Biological Activity

N-[2-(4-methoxyphenyl)-4-quinolyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features a quinoline moiety linked to an isoquinolinecarboxamide structure, which contributes to its diverse biological properties. The chemical formula is C19H18N2O2C_{19}H_{18}N_{2}O_{2}, and its structural representation can be summarized as follows:

  • Quinoline Core : Imparts various pharmacological activities.
  • Isoquinolinecarboxamide Group : Enhances interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of quinoline and isoquinoline compounds exhibit significant anticancer activities. Specifically, this compound has been studied for its potential to reverse multidrug resistance (MDR) in cancer cells.

The compound appears to inhibit the activity of P-glycoprotein (P-gp), a critical protein involved in drug efflux in cancer cells. By inhibiting P-gp, the compound enhances the efficacy of standard chemotherapeutic agents such as paclitaxel and doxorubicin, thereby resensitizing resistant cancer cell lines .

Inhibition of Topoisomerase II

Another significant biological activity is the inhibition of topoisomerase II. This enzyme is crucial for DNA replication and repair; thus, its inhibition can lead to apoptosis in cancer cells. Studies have shown that related compounds exhibit moderate antiproliferative activity in mammalian cells by targeting this enzyme .

Photochemotherapeutic Potential

The compound has also been evaluated for its photochemotherapeutic properties. Under UVA irradiation, it demonstrated enhanced antiproliferative effects compared to other known agents without causing mutagenicity or skin phototoxicity . This suggests a potential role in phototherapy for skin cancers.

Study 1: Multidrug Resistance Reversal

In a study focusing on MDR reversal, this compound was synthesized and tested against various drug-resistant cancer cell lines. The results indicated that the compound significantly improved the sensitivity of these cells to multiple chemotherapeutics without increasing toxicity .

Study 2: Antiproliferative Activity Assessment

Another investigation assessed the antiproliferative effects of the compound on different mammalian cell lines. The findings revealed that it inhibited cell growth effectively at certain concentrations, supporting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
Anticancer (MDR reversal)Inhibition of P-glycoprotein
Topoisomerase II inhibitionInduces apoptosis in cancer cells
PhotochemotherapeuticEnhanced activity under UVA irradiation

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)quinolin-4-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2/c1-31-21-12-10-19(11-13-21)24-16-25(22-8-4-5-9-23(22)27-24)28-26(30)29-15-14-18-6-2-3-7-20(18)17-29/h2-13,16H,14-15,17H2,1H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOITCIAVWQSHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NC(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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